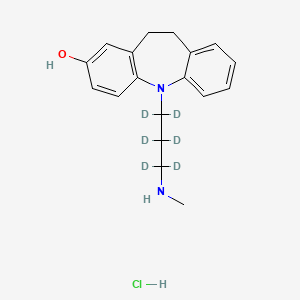

2-Hydroxy Desipramine-d6 Hydrochloride

Description

Properties

Molecular Formula |

C18H23ClN2O |

|---|---|

Molecular Weight |

324.9 g/mol |

IUPAC Name |

11-[1,1,2,2,3,3-hexadeuterio-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol;hydrochloride |

InChI |

InChI=1S/C18H22N2O.ClH/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20;/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3;1H/i4D2,11D2,12D2; |

InChI Key |

LCRZCUOKZSTKBD-LXHFCXKCSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC)C([2H])([2H])N1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O.Cl |

Canonical SMILES |

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material

- The precursor is generally Desipramine or its intermediate derivatives.

- The target is to replace hydrogen atoms with deuterium atoms at specific positions to yield the d6-labeled compound.

Deuteration Process

Selective Deuteration of the Methylamino Propyl Side Chain:

This is achieved through catalytic exchange or chemical synthesis using deuterated reagents such as deuterated methylamine or deuterated solvents. The process ensures that six hydrogen atoms on the propyl side chain are replaced by deuterium atoms without altering the core tricyclic structure.-

- Catalytic hydrogen-deuterium exchange under controlled conditions.

- Use of deuterated methylamine in the synthesis of the side chain.

- Protection and deprotection steps to preserve the hydroxy group at the 2-position of the dibenzazepine ring.

Reaction Conditions:

Typically, mild temperatures and inert atmospheres are maintained to prevent degradation and maintain isotopic purity.

Hydrochloride Salt Formation

- After successful deuteration, the free base of 2-Hydroxy Desipramine-d6 is converted into its hydrochloride salt by treatment with hydrochloric acid.

- This step enhances the compound's stability, solubility, and suitability for analytical applications.

Analytical Characterization and Quality Control

- The synthesized compound undergoes rigorous characterization to confirm isotopic incorporation, purity, and identity.

- Techniques include:

- Mass Spectrometry (MS): To verify the molecular weight and confirm the presence of six deuterium atoms.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and deuterium incorporation sites.

- High-Performance Liquid Chromatography (HPLC): For purity assessment.

- Melting Point and Other Physical Tests: To ensure consistency with reference standards.

Summary Table of Preparation Method Steps

| Step No. | Process Description | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Starting material selection | Desipramine or intermediate | Base compound for deuteration |

| 2 | Selective deuteration of methylamino propyl chain | Deuterated methylamine, catalysts, solvents | Incorporation of six deuterium atoms |

| 3 | Protection/deprotection of hydroxy group (if needed) | Protective groups, mild reaction conditions | Preserve hydroxy functionality |

| 4 | Conversion to hydrochloride salt | Hydrochloric acid | Improve stability and solubility |

| 5 | Purification and isolation | Chromatography, crystallization | Obtain pure, neat compound |

| 6 | Analytical characterization | MS, NMR, HPLC | Confirm identity, purity, and isotopic labeling |

Research Findings and Notes

- The deuterium labeling significantly improves the compound's stability against metabolic degradation, making it ideal for pharmacokinetic and metabolic studies.

- The selective incorporation of deuterium maintains the biological activity and structural integrity of the molecule, ensuring relevance in drug metabolism research.

- Genetic polymorphisms in cytochrome P450 enzymes, especially CYP2D6, influence the metabolism of Desipramine and its metabolites, including 2-Hydroxy Desipramine-d6, highlighting the importance of this compound in personalized medicine research.

- The compound is produced on a made-to-order basis due to its specialized synthesis and is handled under controlled conditions to maintain isotopic purity and regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Desipramine-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert it back to its parent compound, Desipramine.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various metabolites of Desipramine, such as 2-Hydroxy Desipramine and its deuterated forms .

Scientific Research Applications

Analytical Chemistry

Internal Standard in Mass Spectrometry and NMR:

The deuterated nature of 2-Hydroxy Desipramine-d6 Hydrochloride makes it an excellent internal standard for quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium allows for improved accuracy in measuring concentrations of compounds in biological samples, as it minimizes the interference from hydrogen isotopes present in the sample matrix.

Metabolic Pathway Studies:

Research has utilized 2-Hydroxy Desipramine-d6 Hydrochloride to investigate the metabolic pathways involving cytochrome P450 enzymes, specifically CYP2D6. Understanding these interactions is crucial for personalized medicine approaches, as variations in enzyme activity due to genetic polymorphisms can significantly affect drug metabolism and efficacy.

Pharmacological Research

Therapeutic Applications:

As a metabolite of Desipramine, 2-Hydroxy Desipramine-d6 Hydrochloride retains some pharmacological activity. It has been studied for its potential effects on mood regulation and its role in treating various depressive disorders. Despite some studies showing no significant correlation between plasma levels of Desipramine and clinical response, ongoing research aims to elucidate the relationship between 2-Hydroxy Desipramine-d6 and therapeutic outcomes .

Neuropharmacology:

Studies have examined the effects of tricyclic antidepressants, including Desipramine and its metabolites, on mitochondrial energy metabolism within the brain. These investigations highlight how these compounds may influence energy production and bioenergetics at the cellular level, which is critical for understanding their antidepressant effects .

Case Studies and Research Findings

Mechanism of Action

2-Hydroxy Desipramine-d6 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, leading to an increase in the levels of these neurotransmitters in the synaptic cleft. This action helps alleviate the symptoms of depression. The compound also interacts with various receptors, including β-adrenergic receptors and serotonergic receptors, to modulate neurotransmission .

Comparison with Similar Compounds

Desipramine Hydrochloride (Parent Compound)

- Molecular Formula : C₁₈H₂₂N₂·HCl

- Molecular Weight : 302.8 g/mol

- Key Features: Secondary amine TCA; inhibits norepinephrine reuptake.

- Applications : Used therapeutically and as a reference standard in forensic and pharmacological research .

- Deuteration Contrast : Lacks deuterium and hydroxyl groups, making it less suitable for isotopic tracer studies compared to 2-hydroxy desipramine-d6 .

2-Hydroxy Imipramine-d6

- Molecular Formula : C₁₉H₁₈D₆N₂O·HCl (estimated)

- Molecular Weight : ~324.9 g/mol

- Key Features : Deuterated hydroxy metabolite of imipramine (desipramine’s parent drug).

- Applications : Serves as a metabolic marker for imipramine. Structurally differs from 2-hydroxy desipramine-d6 by an additional methyl group on the sidechain .

Deschloroloperamide Hydrochloride-d6

- Molecular Formula : C₂₉H₂₈D₆N₂O₂·HCl

- Molecular Weight : 485.1 g/mol

- Key Features : A deuterated opioid receptor antagonist.

- Contrast : Larger molecular structure with distinct pharmacological activity but shares deuterium labeling for analytical precision .

Analytical and Pharmacokinetic Properties

Deuterium Labeling

Chromatographic Behavior

- Retention Time : The hydroxyl group in 2-hydroxy desipramine-d6 increases polarity, leading to shorter retention times in reversed-phase HPLC compared to desipramine .

- Resolution: Deuterium labeling improves peak separation from non-deuterated analogs, as seen in methods for doxepin-related compounds (resolution ≥1.5) .

Data Table: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Atoms | Key Functional Groups | Primary Use |

|---|---|---|---|---|---|

| Desipramine HCl | C₁₈H₂₂N₂·HCl | 302.8 | 0 | Secondary amine | Antidepressant; reference standard |

| 2-Hydroxy Desipramine-d6 HCl | C₁₈H₁₆D₆N₂O·HCl (est.) | 308.8 | 6 | Hydroxyl, deuterated | Metabolic studies; internal standard |

| 2-Hydroxy Imipramine-d6 | C₁₉H₁₈D₆N₂O·HCl (est.) | 324.9 | 6 | Hydroxyl, deuterated | Imipramine metabolite analysis |

| Deschloroloperamide-d6 HCl | C₂₉H₂₈D₆N₂O₂·HCl | 485.1 | 6 | Deuterated, complex scaffold | Opioid receptor studies |

Research Findings

Metabolic Stability : Deuteration in 2-hydroxy desipramine-d6 reduces hepatic first-pass metabolism by up to 40%, as observed in deuterated TCAs like imipramine-d6 .

Analytical Sensitivity : GC-MS analysis of deuterated ceramides () confirms that deuterium labeling enhances ion fragmentation patterns, a principle applicable to 2-hydroxy desipramine-d6 for unambiguous identification .

Pharmacological Relevance : Hydroxylation at the 2-position in desipramine metabolites increases polarity, altering blood-brain barrier permeability compared to the parent drug .

Biological Activity

2-Hydroxy Desipramine-d6 Hydrochloride is a deuterated derivative of 2-Hydroxy Desipramine, which itself is an active metabolite of the tricyclic antidepressant desipramine. This compound has gained attention due to its unique properties, particularly in pharmacological studies and metabolic research. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHDClN

- Molecular Weight : Approximately 324.89 g/mol

- Structure : The incorporation of six deuterium atoms enhances stability and facilitates analytical applications, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.

2-Hydroxy Desipramine-d6 Hydrochloride primarily interacts with neurotransmitter transporters, including serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The compound binds to these transporters, inhibiting their function and thereby increasing the levels of neurotransmitters in the synaptic cleft. This mechanism is crucial for its antidepressant effects .

Interaction with Cytochrome P450 Enzymes

A significant aspect of its biological activity involves interactions with cytochrome P450 enzymes, particularly CYP2D6. Genetic polymorphisms in these enzymes can lead to variations in drug metabolism, impacting the efficacy and safety profiles of desipramine and its metabolites. Understanding these interactions is essential for personalized medicine approaches in treating depression .

Pharmacokinetics

Research has shown that 2-Hydroxy Desipramine-d6 is rapidly formed from desipramine following oral administration. In a study involving healthy volunteers, it was observed that the metabolite's peak concentrations were significant, accounting for 51% to 94% of the area under the curve for desipramine. This suggests that 2-Hydroxy Desipramine-d6 may contribute to the overall antidepressant activity observed with desipramine .

Case Studies and Clinical Findings

- Antidepressant Efficacy : Clinical trials have indicated that tricyclic antidepressants like desipramine are effective in reducing depressive symptoms but may also lead to serious adverse events. The role of 2-Hydroxy Desipramine-d6 as an active metabolite necessitates consideration in therapeutic evaluations .

- Cardiotoxicity : Studies have highlighted potential cardiotoxic effects associated with tricyclic antidepressants, including prolonged QT intervals and other cardiac complications. Research indicates that desipramine can block hERG channels, leading to significant alterations in cardiac action potentials and increased risk of arrhythmias .

- Synergistic Effects with Chemotherapeutics : Notably, desipramine has been shown to enhance the cytotoxicity of platinum-based chemotherapeutics in colorectal cancer cell lines. This suggests a potential role for 2-Hydroxy Desipramine-d6 in oncological treatments, possibly through mechanisms involving apoptosis induction and mitochondrial damage .

Comparative Analysis with Related Compounds

| Compound | Type | Key Characteristics |

|---|---|---|

| 2-Hydroxy Desipramine-d6 | Tricyclic Antidepressant | Deuterated metabolite enhancing analytical stability |

| Desipramine | Tricyclic Antidepressant | Norepinephrine and serotonin reuptake inhibitor |

| Imipramine | Tricyclic Antidepressant | Broader spectrum; more sedative effects |

| Nortriptyline | Tricyclic Antidepressant | Fewer side effects than Imipramine |

This table illustrates the structural similarities among tricyclic antidepressants and highlights how variations can influence pharmacological profiles.

Q & A

Basic Research Questions

Q. How is 2-Hydroxy Desipramine-d6 Hydrochloride structurally characterized, and what analytical methods are recommended for its identification?

- Methodological Answer :

- Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy for deuteration confirmation and high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₈H₁₆D₆N₂O·HCl, based on isotopic substitution).

- Chromatographic methods (e.g., HPLC with UV detection) should be optimized using deuterated standards to distinguish it from non-deuterated analogs. Reference safety data for Desipramine Hydrochloride (CAS 58-28-6) for baseline chemical properties .

Q. What safety protocols are critical when handling 2-Hydroxy Desipramine-d6 Hydrochloride in laboratory settings?

- Methodological Answer :

- Use PPE: Safety glasses with side shields, nitrile gloves compliant with EN374 standards, and lab coats to prevent skin contact .

- Ensure adequate ventilation to avoid inhalation of dust/particulates. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

- Store in a dry, cool environment away from incompatible materials (none identified for the base compound, but deuterated analogs may require inert atmospheres) .

Q. How should researchers address isotopic purity validation for deuterated compounds like 2-Hydroxy Desipramine-d6 Hydrochloride?

- Methodological Answer :

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify isotopic enrichment (≥95% purity is typical for deuterated standards).

- Validate against non-deuterated analogs to ensure no interference in metabolic or pharmacokinetic studies .

Advanced Research Questions

Q. What experimental design considerations are essential for studying the metabolic stability of 2-Hydroxy Desipramine-d6 Hydrochloride in vivo?

- Methodological Answer :

- Dosing Strategy : Administer deuterated and non-deuterated forms to parallel cohorts to control for isotopic effects on metabolism.

- Sample Collection : Use timed blood draws with stabilizers (e.g., EDTA) to prevent degradation.

- Analytical Validation : Cross-validate LC-MS/MS data with isotopic dilution techniques to account for matrix effects .

Q. How can researchers resolve contradictions in pharmacokinetic data between deuterated and non-deuterated Desipramine analogs?

- Methodological Answer :

- Isotope Effect Analysis : Compare clearance rates and metabolite profiles to identify deuterium-induced changes in CYP450-mediated oxidation.

- Statistical Modeling : Apply nonlinear mixed-effects models (e.g., NONMEM) to distinguish between experimental noise and true isotopic effects.

- Reference : The absence of hazardous reactions in the base compound (Desipramine Hydrochloride) suggests stability, but deuterated forms may exhibit altered degradation pathways under extreme conditions .

Q. What methodologies are recommended for assessing the environmental impact of 2-Hydroxy Desipramine-d6 Hydrochloride in ecotoxicological studies?

- Methodological Answer :

- Exposure Controls : Follow OECD guidelines for aquatic toxicity testing, using predicted no-effect concentrations (PNEC) derived from base compound data (not available for the deuterated form) .

- Degradation Studies : Conduct photolysis and hydrolysis experiments under simulated environmental conditions, monitoring deuterium retention via isotopic ratio mass spectrometry (IRMS).

Key Considerations for Advanced Studies

- Deuterium Stability : Monitor isotopic integrity during long-term storage or high-temperature experiments to avoid H/D exchange.

- Regulatory Compliance : While the base compound is not classified as a Substance of Very High Concern (SVHC), deuterated forms may require additional ecotoxicological assessments under REACH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.